4-Hydroxytamoxifen
Overview
Description
4-Hydroxytamoxifen is a selective estrogen receptor modulator belonging to the triphenylethylene group. It is an active metabolite of tamoxifen, a widely used therapeutic agent for the treatment and prevention of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and antiestrogenic properties depending on the tissue type .
Mechanism of Action
Target of Action
4-Hydroxytamoxifen primarily targets Estrogen Receptors (ER) and Estrogen-Related Receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . These targets play crucial roles in regulating cellular growth and proliferation, particularly in estrogen-dependent tissues .
Mode of Action
As a Selective Estrogen Receptor Modulator (SERM) , this compound exhibits both estrogenic and anti-estrogenic effects depending on the tissue . It binds to estrogen receptors, inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen-dependent genes . The inhibition of the sodium current is independent of estrogen receptor modulation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to alter cardiac myocyte contractility and calcium handling . It also impacts the Receptor Tyrosine Kinases/Phosphoinositide-3-Kinase/Akt/5’-AMP-Activated Protein Kinase/Mammalian Target of Rapamycin (RTKs/PI3K/Akt/AMPK/mTOR) protein kinase signaling pathways .
Pharmacokinetics
This compound is formed rapidly after Tamoxifen administration, reaching a peak concentration at around 5 hours, and subsequently declines after 7 hours . It is metabolized by Cytochrome P450 in humans and rodents .
Result of Action
The binding of this compound to estrogen receptors results in the inhibition of estrogen-dependent cell growth and proliferation . This makes it effective in the treatment and prevention of estrogen-dependent conditions, including breast cancer . It can also have adverse effects, such as altering cardiac myocyte contractility and calcium handling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is being developed as a topical gel for the treatment of hyperplasia of the breast . This formulation enables percutaneous delivery of drugs that cannot be delivered orally .
Biochemical Analysis
Biochemical Properties
4-Hydroxytamoxifen plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors and estrogen-related receptors . It exhibits both estrogenic and anti-estrogenic effects . The trans isomer of this compound is a potent antiestrogen, while the cis isomer is a relatively weaker antiestrogen .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has a higher affinity than tamoxifen and its other metabolites for binding to estrogen receptors, therefore, it has a greater potency of inhibiting cell multiplication in normal human breast cells as well as in breast cancer cell lines in culture . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with estrogen receptors. It binds to estrogen receptors, inducing a conformational change in the receptor, which results in a blockage or change in the expression of estrogen-dependent genes . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound decreases contraction amplitude, slows relaxation, and decreases Ca2+ transient amplitude in isolated rat cardiac myocyte mechanical function and calcium handling .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, effects were primarily observed at 5 and 10 μM this compound, which is relevant for high dose this compound treatment in cancer patients as well as this compound-mediated gene excision in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of tamoxifen, which is metabolized by numerous cytochrome P450 (CYP) drug metabolizing enzymes including CYP2D6, CYP2C9, CYP2C19, CYP2B6, CYP3A4, and CYP3A5 .
Transport and Distribution
This compound is absorbed following topical application . It passes through the skin and is concentrated in receptor structures of breast tissue, thus avoiding the hepatic metabolism subsequent to oral administration .
Subcellular Localization
This compound, after being absorbed, is concentrated in receptor structures of breast tissue
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through the hydroxylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation at the 4-position of the tamoxifen molecule . The reaction typically requires specific conditions such as the presence of oxygen and a suitable cofactor like NADPH.
Industrial Production Methods: In industrial settings, this compound is produced using advanced biotechnological methods that ensure high yield and purity. The process involves the use of genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: Further hydroxylation by cytochrome P450 enzymes leads to the formation of 3,4-dihydroxytamoxifen.
Reduction: Reduction reactions can convert this compound back to tamoxifen under specific conditions.
Substitution: The phenolic hydroxyl group of this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 3,4-Dihydroxytamoxifen.
Reduction: Tamoxifen.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxytamoxifen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of tamoxifen and its derivatives.
Biology: Employed in studies involving estrogen receptor modulation and gene expression.
Industry: Utilized in the development of topical formulations for localized treatment of breast conditions.
Comparison with Similar Compounds
Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used widely in breast cancer treatment.
Endoxifen: Another active metabolite of tamoxifen, known for its potent antiestrogenic effects.
Raloxifene: A selective estrogen receptor modulator with similar properties but different tissue selectivity.
Uniqueness of this compound: this compound is unique due to its high affinity for estrogen receptors and its ability to act as both an agonist and antagonist. This dual functionality allows it to be effective in a variety of estrogen-dependent conditions, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037094 | |
Record name | 4-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68392-35-8 | |
Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-hydroxytamoxifen acts as an antagonist of the estrogen receptor α (ERα), primarily by competitively binding to it and blocking the binding of estradiol, a natural estrogen. [] This interaction disrupts the normal function of ERα, which plays a crucial role in the growth and proliferation of estrogen-dependent breast cancer cells. [, ] By inhibiting ERα signaling, this compound exerts its antitumor effects by inhibiting cell growth and inducing apoptosis (programmed cell death) in these cells. [, , ] Interestingly, this compound can also display some estrogenic effects in certain tissues, such as the uterus, highlighting its complex pharmacological profile. [, , ]
A:
- Spectroscopic data: While the provided papers don't delve into detailed spectroscopic analyses, they do mention techniques like HPLC separation and UV activation for detection and quantification of this compound. [] For a complete understanding of its spectroscopic properties, further investigations using techniques like NMR, IR, and mass spectrometry would be necessary.
ANone: The provided research papers focus primarily on the biological activity and metabolism of this compound rather than its material compatibility or stability under various conditions. To determine its compatibility with different materials and its stability across varying temperatures, pH levels, and storage conditions, further investigation is required.
ANone: this compound itself is not a catalyst and does not possess inherent catalytic properties. Its primary mode of action revolves around binding to the estrogen receptor, influencing downstream signaling pathways rather than catalyzing chemical reactions.
A: Researchers have employed molecular docking studies to predict the binding mode of this compound and its analogs to the estrogen receptor α (ERα). [] These simulations help visualize the interactions between the compound and the receptor's active site, providing insights into the structural features crucial for binding affinity and potentially guiding the design of novel therapeutics with improved efficacy. QSAR models, which correlate structural features with biological activity, can further aid in optimizing the design of this compound analogs with enhanced potency and selectivity.
ANone: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity. For instance:
- Hydroxyl group at the 4-position: This is crucial for high-affinity binding to ERα and potent antiestrogenic activity. []
- Side chain at the ethyl amino group: The dimethylaminoethyl side chain contributes significantly to its antiestrogenic activity. Modifications to this side chain can alter its pharmacological profile, potentially even leading to compounds with partial agonist activity. [, , ]
- Conjugation to other molecules: Conjugating this compound to other molecules, such as fluorescent dyes or polymers, can influence its cellular uptake, subcellular localization, and even its mechanism of action. [, ]
A: While the research papers don't provide detailed information about specific formulation strategies for this compound, they highlight that its administration as a prodrug, such as tamoxifen, is common. [, ] This strategy takes advantage of the body's metabolic pathways to convert tamoxifen into its active metabolite, this compound, potentially improving its bioavailability and therapeutic efficacy.
ANone: The research papers provided focus on the scientific and pharmacological aspects of this compound. Information regarding specific SHE (Safety, Health, and Environment) regulations would be found in safety data sheets, regulatory guidelines, and other relevant documentation.
A:
- Absorption: this compound is well-absorbed following oral administration. []
- Distribution: It distributes widely throughout the body, accumulating in fatty tissues. []
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2D6, leading to the formation of metabolites like endoxifen. [, , , ]
- Excretion: Excreted primarily in the feces, with a small portion in urine. []
- In vivo activity: this compound exhibits potent antiestrogenic activity in vivo, effectively inhibiting the growth of estrogen-dependent breast cancer cells in both preclinical and clinical settings. [, , , ]
A:
- In vitro: this compound effectively inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner. [, , , , , ] It also induces apoptosis in these cells. [, , ]
- In vivo: In animal models, this compound significantly reduces tumor growth and increases survival. [, , ]
- Clinical trials: Extensive clinical trials have demonstrated the efficacy of tamoxifen, which is metabolized to this compound, in the treatment and prevention of ER-positive breast cancer. [, , , , ]
ANone: Resistance to this compound can arise due to several mechanisms, including:
- Loss or alterations in ERα: Mutations or decreased expression of ERα can reduce sensitivity to this compound. [, , ]
- Activation of alternative signaling pathways: Upregulation of growth factor signaling pathways, like VEGF/VEGFR2 and p38 MAPK, can bypass the ERα pathway and promote cell survival despite this compound treatment. []
- Metabolic alterations: Polymorphisms in genes encoding CYP2D6, the enzyme primarily responsible for converting tamoxifen to its active metabolites, can lead to lower levels of this compound and reduced efficacy. [, , ]
ANone: While generally well-tolerated, this compound, like many anticancer agents, can cause side effects, including:
- Hot flashes: A common side effect attributed to its antiestrogenic effects in the brain. []
- Endometrial changes: this compound can have estrogenic effects in the uterus, potentially increasing the risk of endometrial cancer with long-term use. [, , , ]
- Thromboembolic events: May increase the risk of blood clots, particularly in women with pre-existing risk factors. []
ANone: Researchers are exploring targeted drug delivery approaches to improve the therapeutic index of this compound:
- Nanoparticle-based delivery: Encapsulating this compound in nanoparticles could enhance its delivery to tumor sites, potentially improving efficacy and reducing off-target effects. [, ]
ANone:
- ERα expression: ERα expression levels in tumor tissue are a crucial predictive biomarker for tamoxifen response. [, , ]
- CYP2D6 genotype: Genetic testing for CYP2D6 polymorphisms can help identify individuals who may metabolize tamoxifen poorly, potentially impacting this compound levels and treatment efficacy. [, , ]
- Serum this compound and endoxifen levels: Monitoring serum concentrations of these metabolites could be used to optimize dosing and improve treatment outcomes. [, ]
A:
- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify this compound and its metabolites in biological samples. [, , , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific technique for the quantification of this compound and its metabolites. [, ]
- Immunoassays: ELISA-based methods can be used to measure this compound concentrations. []
ANone: The provided research focuses on the pharmacological aspects of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
ANone: While not explicitly discussed in the provided papers, the dissolution and solubility of this compound can influence its bioavailability and therapeutic efficacy. Further research exploring its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery.
ANone: Analytical methods used to quantify this compound and its metabolites are rigorously validated to ensure accuracy, precision, and specificity. These validation procedures typically involve assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability.
ANone: Strict quality control and assurance measures are employed throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures involve adherence to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.
ANone: The provided papers primarily focus on the pharmacological aspects of this compound. Further research is necessary to thoroughly investigate its potential immunogenicity and its impact on the immune system.
ANone: The research papers do not provide conclusive evidence regarding this compound's direct impact on the induction or inhibition of drug-metabolizing enzymes. Investigating its potential interactions with enzymes beyond CYP2D6, such as CYP3A4, is crucial for understanding its metabolic fate and potential for drug-drug interactions.
ANone: Several alternative endocrine therapies are available for ER-positive breast cancer, including:
- Aromatase inhibitors: These drugs, like anastrozole and letrozole, block the production of estrogen. []
- Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of ERα. [, ]
ANone: The provided research primarily focuses on the pharmacological aspects of this compound. Comprehensive strategies for its recycling and waste management require further research and consideration of environmental regulations and best practices for pharmaceutical waste disposal.
ANone: A wide array of resources supports research on this compound:
- Cell lines and animal models: Well-established cell lines like MCF-7 and its resistant counterparts, alongside animal models, facilitate studying its mechanisms of action and resistance. [, , , , ]
- Analytical techniques: Sophisticated techniques like HPLC, LC-MS/MS, and immunoassays enable the accurate quantification and characterization of this compound and its metabolites. [, , , , , , ]
A: The development and use of tamoxifen, the prodrug of this compound, represent a significant milestone in breast cancer treatment. Clinical trials demonstrating its efficacy in the adjuvant setting revolutionized breast cancer management, leading to a dramatic reduction in recurrence and mortality rates. [, ] Ongoing research continues to refine our understanding of its mechanisms of action, resistance mechanisms, and the development of novel therapies with improved efficacy and safety profiles.
ANone: Research on this compound benefits from extensive cross-disciplinary collaborations:
- Medicinal chemistry: Developing novel analogs with improved pharmacological properties and exploring targeted drug delivery strategies. [, , , , , ]
- Pharmacology: Elucidating its mechanisms of action, resistance mechanisms, and interactions with cellular signaling pathways. [, , , , , , , , , , ]
- Pharmacokinetics and drug metabolism: Understanding its absorption, distribution, metabolism, and excretion and the factors influencing its bioavailability and therapeutic efficacy. [, , , , , , ]
- Oncology: Conducting preclinical and clinical studies to evaluate its efficacy, safety, and long-term outcomes in breast cancer treatment and prevention. [, , , , , , , ]
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